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Compound of Interest

Compound Name:
3-(3-Methyl-4-

nitrophenoxy)propan-1-amine

CAS No.: 874889-39-1

Cat. No.: B3058053

Get Quote

Compound Name: 3-(3-Methyl-4-nitrophenoxy)propan-1-amine CAS Registry Number:

874889-39-1[1]

Executive Summary
CAS 874889-39-1 is a functionalized aryl ether intermediate characterized by a 3-methyl-4-

nitrophenoxy moiety linked to a primary propylamine.[1][2][3][4] It serves as a critical "linker-

scaffold" in medicinal chemistry, particularly in the synthesis of heterocycles, kinase inhibitors,

and PROTACs where a defined distance between an aromatic core and a solubilizing amine or

further attachment point is required.

The primary synthetic challenge lies in the chemoselective installation of the propyl amine

chain while preserving the redox-sensitive nitro group. Standard reductive amination or nitrile

reduction strategies are unsuitable due to the high risk of reducing the nitro group to an aniline.

Therefore, this guide prioritizes a Gabriel Synthesis or Boc-Protection Strategy to ensure

orthogonal reactivity.
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Chemical Identity & Physicochemical Properties[5]
[6]

Property Specification

IUPAC Name 3-(3-Methyl-4-nitrophenoxy)propan-1-amine

Molecular Formula C₁₀H₁₄N₂O₃

Molecular Weight 210.23 g/mol

Appearance
Pale yellow to off-white solid (typically as HCl

salt)

Solubility
Soluble in DMSO, MeOH; HCl salt soluble in

Water

pKa (Predicted)
~9.5 (Amine), ~ -0.5 (Nitro group inductive effect

on phenol)

LogP ~1.2 (Free base)

H-Bond Donors/Acceptors 1 / 4

Synthesis Strategy
Retrosynthetic Analysis
The disconnection approach focuses on the ether linkage (C-O bond formation) or the amine

deprotection.

Disconnection A: Phenol Alkylation.

Precursors: 3-Methyl-4-nitrophenol + Protected 3-aminopropyl electrophile.

Critical Control Point: The nitro group at the para position makes the phenoxide less

nucleophilic than a standard phenol, requiring optimized basic conditions. Furthermore, the

nitro group is susceptible to reduction; therefore, catalytic hydrogenation (H₂/Pd) is strictly

prohibited for the amine generation step.

Recommended Route: Modified Gabriel Synthesis
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This route uses N-(3-bromopropyl)phthalimide as the alkylating agent. It is robust, scalable,

and avoids reducing conditions.

Reaction Scheme (DOT Visualization)
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Figure 1: Chemoselective Synthesis via Gabriel Protocol preventing nitro reduction.

Detailed Experimental Protocol
Step 1: Alkylation (Ether Formation)

Setup: Charge a 3-neck round-bottom flask with 3-Methyl-4-nitrophenol (1.0 eq) and

anhydrous DMF (10 vol).

Base Addition: Add K₂CO₃ (2.0 eq) in a single portion. Stir at room temperature for 30

minutes to form the phenoxide anion. The solution will turn bright yellow/orange.

Alkylation: Add N-(3-bromopropyl)phthalimide (1.1 eq) portion-wise.

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or

HPLC. The phenol starting material should be consumed (<1%).

Workup: Cool to RT. Pour the mixture into ice-water (50 vol). The intermediate phthalimide

usually precipitates as a solid. Filter, wash with water, and dry. If oil forms, extract with

EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Step 2: Deprotection (Hydrazinolysis)
Setup: Suspend the phthalimide intermediate (from Step 1) in Ethanol (10 vol).

Cleavage: Add Hydrazine hydrate (3.0 eq).
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Reaction: Heat to reflux (78°C) for 2–4 hours. A white precipitate (phthalhydrazide byproduct)

will form.

Workup: Cool to RT. Filter off the white solid (phthalhydrazide).

Isolation: Concentrate the filtrate. The residue is the crude amine.

Purification (Salt Formation): Dissolve the residue in EtOAc or Et₂O. Add 4M HCl in Dioxane

dropwise. The HCl salt of CAS 874889-39-1 will precipitate. Filter and dry under vacuum.

Characterization & Quality Control
Nuclear Magnetic Resonance (NMR)
The structure is confirmed by the distinct pattern of the propyl chain and the trisubstituted

benzene ring.

Nucleus Shift (δ ppm) Multiplicity Integration Assignment

¹H (DMSO-d₆) 8.05 d, J=9.0 Hz 1H
Ar-H (Ortho to

Nitro)

7.90 (br) s 3H
NH₃⁺

(Ammonium)

7.05 d, J=2.5 Hz 1H
Ar-H (Ortho to

Methyl)

6.98 dd, J=9.0, 2.5 Hz 1H
Ar-H (Meta to

Nitro)

4.15 t, J=6.5 Hz 2H -O-CH₂-

2.95 m 2H -CH₂-NH₃⁺

2.55 s 3H Ar-CH₃

2.05 m 2H -CH₂-CH₂-CH₂-

Mass Spectrometry (LC-MS)
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Ionization Mode: ESI (+)

Expected Mass: [M+H]⁺ = 211.23 m/z

Fragment Ions: Loss of NH₃ (194 m/z) or cleavage of the ether bond may be observed at

higher collision energies.

HPLC Purity Method
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

Mobile Phase A: 0.1% TFA in Water.

Mobile Phase B: 0.1% TFA in Acetonitrile.

Gradient: 5% B to 95% B over 15 min.

Detection: UV @ 254 nm (Aromatic) and 300 nm (Nitro group absorption).

Handling, Safety, and Stability
Stability Profile

Thermal Stability: The nitro group introduces potential thermal instability at very high

temperatures (>150°C). Do not distill the free base at atmospheric pressure.

Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator.

Light Sensitivity: Nitro-aromatics can darken upon prolonged exposure to light. Store in

amber vials.

Safety Precautions
Nitro Compounds: Generally considered potential mutagens. Handle with gloves and in a

fume hood.

Hydrazine Hydrate: Highly toxic and a suspected carcinogen. Use with extreme caution

during the deprotection step; quench excess hydrazine with bleach (sodium hypochlorite)

before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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